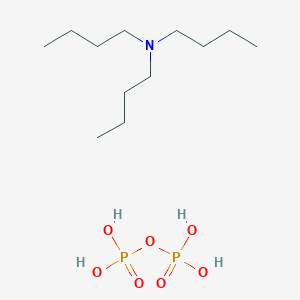

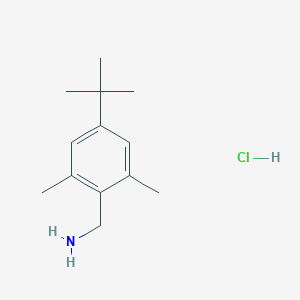

(1,4-alpha-D-Galacturonosyl)n

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

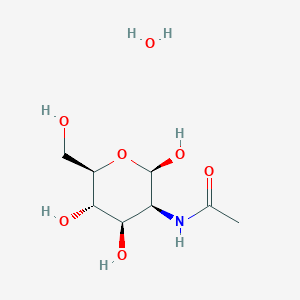

Oligogalacturonide is a galactooligosaccharide comprised of repeating alpha-D-galacturonide residues

Scientific Research Applications

Glycoprotein and Glycolipid Biosynthesis : The enzyme alpha 1,3-galactosyltransferase is involved in the regulation of glycoprotein and glycolipid biosynthesis, a critical process in cellular functions (Smith et al., 1990).

Copper-Catalyzed N-Arylation : α-D-Galacturonic acid hydrate (GalA) serves as a potential O-donor ligand for selective copper-catalyzed N-arylation of N-containing heterocycles, which is vital in creating pharmaceutical intermediates (Yuan, Zhao, & Zheng, 2019).

Drug and Gene Delivery : GALA, a synthetic peptide, has applications in drug and gene delivery. It forms transmembrane peptide pores and interacts with nucleic acids and biomembranes (Li, Nicol, & Szoka, 2004).

Xenotransplantation : The production of alpha-1,3-galactosyltransferase knockout pigs via nuclear transfer technology shows potential in xenotransplantation, addressing immune rejection issues in organ transplants (Lai et al., 2002).

Pectin Hydrolysis and Biosynthesis : Endopolygalacturonase catalyzes the hydrolysis of alpha-1,4-glycosidic linkages in polygalacturonate, a component of pectin. This provides insight into the mechanism of inverting glycosyl hydrolases (Shimizu et al., 2002). Also, the pectin biosynthetic enzyme alpha-1,4-galacturonosyltransferase (GalAT) is essential for synthesizing pectin in plant cell walls (Sterling et al., 2001; Sterling et al., 2006).

Immunology and Host-Pathogen Interactions : Oligogalacturonides, derivatives of (1,4-alpha-D-Galacturonosyl)n, act as plant damage-associated molecular patterns, activating innate immunity and protecting against pathogen infections (Ferrari et al., 2013).

properties

IUPAC Name |

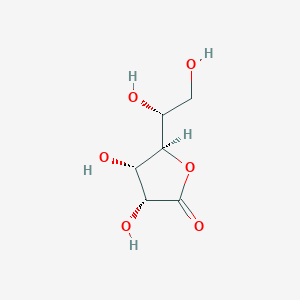

(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2+,3+,4+,5+,6+,7+,8+,9+,10-,11-,12-,16?,17-,18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLHHZYHLXDRQG-XIDBBRFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O[C@@H]3[C@@H]([C@H](C(O[C@@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-diethyl-4-phenyl-1-[(E)-prop-1-enyl]pyridin-1-ium;tetrafluoroborate](/img/structure/B8120525.png)

![N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]peroxymethyl]phenyl]acetic acid](/img/structure/B8120547.png)

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B8120560.png)